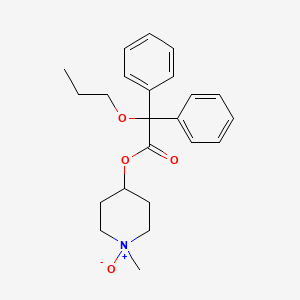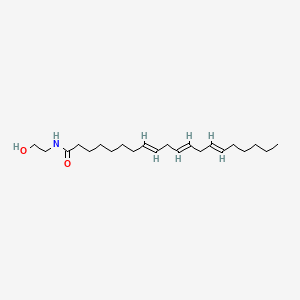
(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)eicosa-8,11,14-trienamide is a N-acylethanolamine.
Applications De Recherche Scientifique
Synthesis and Biochemical Labeling
A study by Yang, Reardon, and Frey (1984) in "Biochemistry" describes derivatives of heptakis[4,4',4"-phosphinidynetris(benzenemethanamine)]undecagold, a complex molecule. This research involved synthesis of undecagold complexes with various functional groups per molecule, such as bromoacetyl and maleimido groups, for potential applications in alkylating proteins for electron microscopy (Yang, Reardon, & Frey, 1984).
Phosphodiesterase Type 4 Inhibitors
Raboisson et al. (2003) in the "European Journal of Medicinal Chemistry" explored pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. This research contributes to understanding the biochemical applications of complex organic molecules (Raboisson et al., 2003).
Carcinogenicity Tests
A study by Van Duuren et al. (1978) in "Cancer Research" examined the carcinogenic activity of various flame retardants, including tris(2,3-dibromopropyl)phosphate, in mice. This research provides insights into the carcinogenic potential of certain complex compounds (Van Duuren et al., 1978).
Histone Deacetylase Inhibition
In the "Journal of Medicinal Chemistry," Remiszewski et al. (2003) report on N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with antitumor activity. This study is significant in the field of cancer research, especially in understanding the role of specific molecular inhibitors (Remiszewski et al., 2003).
Monoacylglycerol Hydrolysis Inhibitors
Cisneros et al. (2007) in the "Journal of Medicinal Chemistry" synthesized heterocyclic analogues of 2-arachidonoylglycerol to study their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities. This research is crucial in developing drugs targeting these enzymes (Cisneros et al., 2007).
Synthesis of Tetra-deuterated Compounds
Cheng et al. (2008) in the "Journal of Labelled Compounds & Radiopharmaceuticals" detailed the synthesis of tetra-deuterated pAEA for quantitative analysis in biological studies, demonstrating the importance of creating stable isotopic variants for research (Cheng et al., 2008).
Environmental Impact Studies
Cortez et al. (2012) in "Environmental Pollution" investigated the toxicity of Triclosan in marine organisms. This study is significant in understanding the environmental impact of widely used compounds (Cortez et al., 2012).
Fatty Acid Supplementation
Mas et al. (2012) in "Clinical Chemistry" developed a method to measure lipid mediators in human blood following n-3 fatty acid supplementation, highlighting the biochemical processes involved in inflammation resolution (Mas et al., 2012).
Phospholipase A2 Inhibitors
Holmeide and Skattebol (2000) synthesized trifluoromethyl ketones as potential inhibitors of cytosolic phospholipase A2, indicating the potential of complex molecules in developing specific enzyme inhibitors (Holmeide & Skattebol, 2000).
Propriétés
Formule moléculaire |
C22H39NO2 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(8E,11E,14E)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+ |
Clé InChI |
ULQWKETUACYZLI-YHTMAJSVSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)NCCO |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
SMILES canonique |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



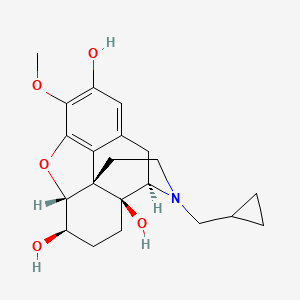
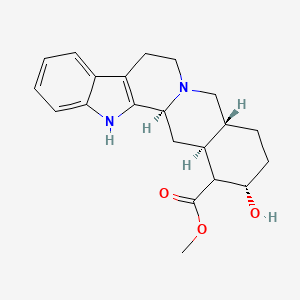
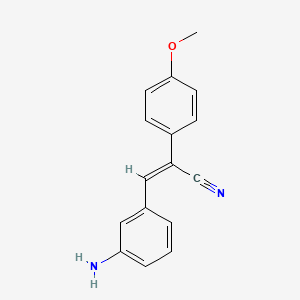
![2-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]-oxomethyl]-1,5-dimethyl-4-pyrrolo[3,2-c]quinolinone](/img/structure/B1234066.png)

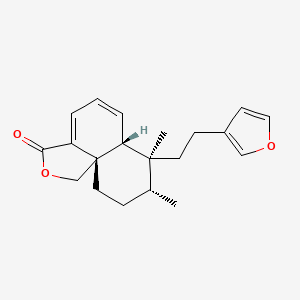
![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)


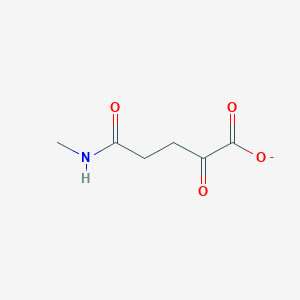
![(17S)-5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde](/img/structure/B1234080.png)
![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234084.png)
